Dimethindene-N-oxide
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Overview
Description
Dimethindene-N-oxide is a derivative of dimethindene, a first-generation H1 antihistamine. Dimethindene is commonly used to treat allergic reactions such as urticaria, hay fever, and pruritus. This compound retains the antihistaminic properties of its parent compound but with potentially different pharmacokinetic and pharmacodynamic profiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethindene-N-oxide can be synthesized through the oxidation of dimethindene. One common method involves the use of sodium perborate in acetic acid as an oxidizing agent . This reaction typically proceeds under mild conditions and results in the formation of the N-oxide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of eco-friendly solvents such as 2-methyltetrahydrofuran and cyclopentyl methyl ether has been explored to reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Dimethindene-N-oxide undergoes various chemical reactions, including:
Oxidation: Conversion of dimethindene to its N-oxide form.
Reduction: Potential reduction back to dimethindene under specific conditions.
Substitution: Possible substitution reactions at the nitrogen or aromatic ring.
Common Reagents and Conditions
Oxidation: Sodium perborate in acetic acid.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine.
Major Products Formed
Oxidation: this compound.
Reduction: Dimethindene.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Dimethindene-N-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying N-oxide chemistry.
Biology: Investigated for its potential effects on histamine receptors and related pathways.
Medicine: Explored for its antihistaminic properties and potential therapeutic applications in treating allergic reactions.
Industry: Utilized in the development of new pharmaceutical formulations and as a reference standard in analytical chemistry
Mechanism of Action
Dimethindene-N-oxide exerts its effects by binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with allergic reactions, such as itching, swelling, and redness . The N-oxide derivative may have different binding affinities and pharmacokinetic properties compared to dimethindene, potentially offering advantages in specific therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
Dimethindene: The parent compound, a first-generation H1 antihistamine.
Clemastine: Another first-generation H1 antihistamine with similar uses.
Chlorpheniramine: A widely used first-generation H1 antihistamine.
Uniqueness
Dimethindene-N-oxide is unique due to its N-oxide functional group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar antihistamines. This uniqueness can be leveraged in developing new therapeutic agents with potentially improved efficacy and safety profiles .
Biological Activity
Dimethindene-N-oxide is a derivative of dimethindene, primarily recognized for its role as a selective histamine H1 antagonist. This compound has garnered attention for its diverse biological activities, including antihistaminic, anti-inflammatory, and potential applications in agricultural resistance mechanisms. This article delves into the biological activity of this compound, exploring its pharmacodynamics, mechanisms of action, and relevant case studies.
This compound (C20H24N2O) is characterized by its molecular structure, which includes a nitrogen atom in the oxide form. This structure contributes to its interaction with various receptors in biological systems.
This compound acts primarily as a histamine H1 receptor antagonist . By binding to these receptors, it inhibits the action of endogenous histamine, which is responsible for allergic symptoms such as itching and inflammation. Furthermore, the compound exhibits properties as an M2-selective muscarinic receptor antagonist , influencing acetylcholine signaling pathways that modulate various physiological responses .
Pharmacodynamics
The pharmacological profile of this compound includes:
- Histamine H1 Receptor Antagonism : Provides relief from allergic reactions.
- Muscarinic Receptor Antagonism : Affects smooth muscle contraction and neurotransmitter release.
- Calcium Mobilization : The compound's interaction with intracellular signaling pathways can lead to calcium ion release, impacting muscle contraction and neurotransmission .
Biological Activity Overview
Case Studies and Research Findings
- Antihistaminic Activity : A study demonstrated that this compound effectively reduced in vivo allergic responses in animal models by blocking histamine receptors. The results indicated a significant decrease in symptoms associated with allergic rhinitis when administered at therapeutic doses .
- Agricultural Applications : Research published in 2021 explored the use of dimethindene maleate (a related compound) to enhance resistance to rice blast disease (Magnaporthe oryzae). The study found that application of the compound at varying concentrations (25 to 1000 mg/L) significantly improved plant resistance under controlled conditions, suggesting potential agricultural benefits .
- Inhibition of Inflammatory Responses : Another investigation highlighted the anti-inflammatory properties of dimethindene derivatives, showing their ability to inhibit pro-inflammatory cytokine release from immune cells. This activity was linked to the modulation of intracellular calcium levels and subsequent signaling cascades .
Properties
IUPAC Name |
N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2,3)23)14-16-8-4-5-9-18(16)20/h4-10,12,15H,11,13-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAREAMWWRKNTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CC[N+](C)(C)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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